Azido-PEG3-Maleimide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSSEPXEBBNVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

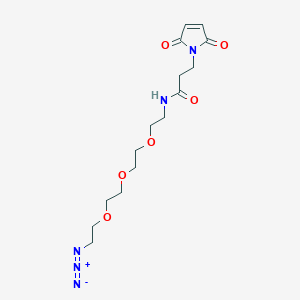

Azido-PEG3-Maleimide chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-Maleimide is a heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development. Its unique architecture, featuring an azide, a polyethylene glycol (PEG) spacer, and a maleimide group, offers researchers a powerful tool for covalently linking molecules with high specificity and efficiency. This guide provides a comprehensive overview of its chemical structure, properties, and core applications, complete with experimental protocols and workflow diagrams.

Chemical Structure and Functional Moieties

This compound is characterized by three key functional components: an azide group, a triethylene glycol spacer, and a maleimide group. This trifecta of functionalities allows for sequential or orthogonal conjugation strategies, making it a versatile reagent in the scientist's toolbox.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2][4]

-

Azide Group (N₃): This moiety is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological functional groups.[5][7]

-

PEG3 Spacer: The short polyethylene glycol linker, consisting of three ethylene glycol units, imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[1][2]

-

Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides.[8][9][10] The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether bond.[9][11]

Figure 1. Key Functional Components of this compound

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃N₅O₆ | [2][3][12][13][14] |

| Molecular Weight | 369.37 g/mol | [2][3][12][13][14] |

| Appearance | Colorless to slightly yellow oil or off-white to grey solid | [2][13][14] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][13][14][15] |

| Purity | >95% | [16] |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | [2][13][14][15][16] |

Note: this compound is often supplied as a two-component kit to be mixed in situ before use, as the final product can degrade within hours at room temperature.[14][15][16][17]

Reaction Mechanisms and Experimental Workflows

The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled manner.

Thiol-Maleimide Conjugation

The primary application of the maleimide group is its reaction with free sulfhydryls. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[9][13][18] At pH 7, the reaction with a thiol is approximately 1,000 times faster than with an amine.[9][13][18] This allows for the specific labeling of cysteine residues in proteins.

Figure 2. Thiol-Maleimide Conjugation Pathway

Azide-Alkyne Click Chemistry

Once a biomolecule is labeled with the azide moiety, the azide group is available for a subsequent click chemistry reaction. The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide to a terminal alkyne to form a stable triazole ring.[5][7][19][20] This reaction is known for its high yield, specificity, and compatibility with aqueous environments.[5][7][19] For applications in living systems where copper toxicity is a concern, a metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with strained cyclooctynes like DBCO or BCN.[6][7]

General Bioconjugation Workflow

A typical experimental workflow involves a two-step process. First, a thiol-containing biomolecule is reacted with this compound. After purification, the newly introduced azide handle is used to attach a second molecule of interest that bears an alkyne group. This strategy is widely used in the construction of Antibody-Drug Conjugates (ADCs).[1][9][21]

Figure 3. Two-Step Bioconjugation Workflow

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific biomolecules and applications.

Protocol 1: Labeling a Protein with this compound

This protocol details the first step of the workflow: attaching the azide moiety to a thiol-containing protein.

A. Materials and Reagents:

-

Protein to be labeled (1-10 mg/mL)

-

This compound Kit

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, containing 5-10 mM EDTA.[13] Buffer must be free of thiols.[13]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Spin desalting column for purification

B. Methodology:

-

Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Dissolve the protein in degassed Reaction Buffer. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8] Remove the excess TCEP using a spin desalting column, exchanging the protein into fresh, degassed Reaction Buffer.

-

Crosslinker Preparation: Immediately before use, prepare the this compound stock solution according to the supplier's instructions, which typically involves mixing the two kit components in a dry, water-miscible organic solvent like DMSO or DMF.[13][16][18]

-

Conjugation Reaction: Add a 10-20x molar excess of the freshly prepared this compound solution to the protein solution.[13] Mix gently.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][18]

-

Purification: Remove excess, unreacted this compound from the labeled protein using a spin desalting column or dialysis. The resulting azide-labeled protein is now ready for Step 2 (Click Chemistry) or storage under appropriate conditions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule.

A. Materials and Reagents:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule (e.g., drug, fluorescent probe)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (reducing agent)

-

THPTA (water-soluble Cu(I)-stabilizing ligand)[19]

-

Reaction Buffer (e.g., PBS, pH 7)

B. Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

-

Prepare the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

-

-

Catalyst Premix: In a microcentrifuge tube, combine the required volume of CuSO₄ and THPTA stock solutions (a 1:2 to 1:5 molar ratio of Cu:ligand is common).[19] Mix and let it stand for a few minutes.

-

Click Reaction:

-

In a separate tube, combine the azide-labeled protein and a 4-50x molar excess of the alkyne-containing molecule in the reaction buffer.[19]

-

Add the CuSO₄/THPTA premix to the protein/alkyne mixture (final copper concentration is typically 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 1-5 mM).[19]

-

-

Incubation: Let the reaction proceed for 30-60 minutes at room temperature.[19]

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove the copper catalyst, excess reagents, and unreacted starting materials.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. By providing orthogonal reactive handles for thiol and alkyne chemistries, it has become an indispensable tool in the development of targeted therapeutics like ADCs, advanced diagnostic probes, and for fundamental research in chemical biology.[1][3] A thorough understanding of its properties and reaction mechanisms, coupled with careful optimization of experimental protocols, will allow researchers to fully harness its potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 1858264-36-4 | >95% [smolecule.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. bioclone.net [bioclone.net]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. bachem.com [bachem.com]

- 12. This compound | C15H23N5O6 | CID 86580438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. vectorlabs.com [vectorlabs.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. This compound Kit, 1858264-36-4 | BroadPharm [broadpharm.com]

- 17. This compound | 1858264-36-4 [chemicalbook.com]

- 18. broadpharm.com [broadpharm.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Spacer in Bioconjugation Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the linker connecting a biomolecule to a payload is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone, prized for its ability to impart favorable physicochemical properties. This guide provides an in-depth technical exploration of the role of the short-chain PEG3 spacer (three ethylene glycol units) in bioconjugation linkers. We will delve into its impact on key bioconjugate attributes, provide detailed experimental protocols for its use, and present quantitative data to inform rational design strategies in drug development and research.

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect molecules due to their water solubility, lack of toxicity, and low immunogenicity.[1][2] These linkers can be monodispersed, with a specific number of PEG units, or polydispersed, representing a mixture with an average molecular weight.[2] The inclusion of a PEG spacer in a bioconjugate can significantly enhance its therapeutic efficacy by improving solubility, reducing immunogenicity, and extending its half-life in circulation.[3][]

The PEG3 spacer, a discrete and well-defined short-chain PEG, offers a precise means to introduce hydrophilicity and spatial separation between conjugated moieties. Its defined length provides consistency in the final bioconjugate, a critical factor for regulatory approval and reproducible performance.[5] This guide will specifically address the nuanced role of the PEG3 spacer in modulating bioconjugate properties and provide practical guidance for its implementation in the laboratory.

Core Principles of PEG3 Spacers in Bioconjugation

The incorporation of a PEG3 spacer into a linker design can profoundly influence the resulting bioconjugate's characteristics. These effects are primarily driven by the inherent properties of the ethylene glycol repeats.

1. Hydrophilicity and Solubility:

The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG linkers highly hydrophilic.[] This property is crucial for counteracting the hydrophobicity of many small molecule drugs and fluorescent labels.[6] By incorporating a PEG3 spacer, the overall aqueous solubility of the bioconjugate is enhanced, which can mitigate aggregation issues, a common challenge with hydrophobic payloads.[7][8] Improved solubility is not only vital for formulation and administration but also for maintaining the biological activity of the conjugated biomolecule.[3]

2. Steric Hindrance and Flexibility:

The PEG3 spacer provides a flexible arm that introduces spatial separation between the conjugated molecules. This can be critical for preserving the biological function of a protein or antibody by preventing the payload from sterically hindering its binding site.[7] The defined length of the PEG3 spacer allows for a predictable degree of separation, which can be optimized for specific applications.

3. Pharmacokinetics and Immunogenicity:

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of biotherapeutics.[9] Even a short spacer like PEG3 can contribute to this effect by creating a hydrophilic shield around the payload, which can reduce recognition by the immune system and decrease clearance rates.[10][11] This can lead to a longer circulation half-life and increased exposure of the target tissue to the bioconjugate.[12] Furthermore, by masking potential epitopes on the payload or linker, the PEG3 spacer can reduce the immunogenicity of the bioconjugate.[]

4. Impact on Drug-to-Antibody Ratio (DAR) in ADCs:

In the context of antibody-drug conjugates (ADCs), the hydrophilicity imparted by PEG linkers can enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[7][10] While hydrophobic linkers often limit the DAR to 3-4, the inclusion of PEG spacers can allow for the attachment of more drug molecules per antibody, potentially enhancing the potency of the ADC.[1]

Data Presentation: Comparative Analysis of PEG Linker Length

The choice of PEG spacer length is a critical optimization parameter in bioconjugate design. The following tables summarize quantitative data from various studies to provide a comparative analysis of the impact of different PEG linker lengths, including PEG3, on key performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-HER2 ADC

| Linker | Target Cell Line | HER2 Expression | IC50 (nM) | Potency Comparison |

| No PEG | SK-BR-3 | High | ~20 | Baseline |

| PEG3 (Short) | SK-BR-3 | High | ~25-50 | Slight decrease in potency compared to no PEG |

| PEG6 (Medium) | SK-BR-3 | High | ~60 | Moderate decrease in potency |

| PEG12 (Long) | SK-BR-3 | High | ~100 | Significant decrease in potency |

Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[7]

Table 2: Influence of PEG Linker Length on Pharmacokinetics (Clearance) of an IgG-MMAE ADC (DAR 8)

| Linker | Clearance Rate (mL/hr/kg) | Relative Clearance | Observation |

| No PEG | ~8.5 | 1.0 | Rapid clearance due to hydrophobicity |

| PEG3 (Short) | ~4.8 | ~0.56 | Modest improvement in clearance |

| PEG6 (Medium) | ~4.0 | 0.47 | Significant reduction in clearance |

| PEG12 (Long) | ~2.5 | 0.29 | Substantial improvement, leading to longer circulation |

Note: Data are illustrative and synthesized from multiple sources.[7]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the use of PEG3 linkers in bioconjugation.

Protocol 1: Maleimide-Thiol Conjugation using a Maleimide-PEG3-Linker

This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine residue on an antibody) to a maleimide-functionalized PEG3 linker.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

Maleimide-PEG3-linker

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. It is often not necessary to remove TCEP before proceeding.[13]

-

-

Preparation of the Maleimide-PEG3-Linker:

-

Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG3-linker in anhydrous DMSO or DMF.[13]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.[16]

-

-

Purification of the Conjugate:

-

Remove the excess unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.[13]

-

-

Characterization and Storage:

Protocol 2: Amine-Reactive Conjugation using an NHS-Ester-PEG3-Linker

This protocol details the conjugation of an amine-containing molecule (e.g., a lysine residue on a protein) to an N-hydroxysuccinimide (NHS) ester-functionalized PEG3 linker.

Materials:

-

Amine-containing protein

-

NHS-Ester-PEG3-linker

-

Reaction Buffer: Amine-free buffer, such as PBS, pH 7.2-8.0

-

Quenching Buffer: Tris-buffered saline (TBS) or glycine solution

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Preparation of the Amine-Containing Protein:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[17]

-

-

Preparation of the NHS-Ester-PEG3-Linker:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add Quenching Buffer to stop the reaction.

-

-

Purification of the Conjugate:

-

Remove unreacted linker by dialysis or gel filtration using a desalting column.[17]

-

-

Characterization and Storage:

-

Analyze the conjugate using methods such as UV-Vis spectroscopy to determine the degree of labeling, SDS-PAGE, and mass spectrometry.

-

Store the PEGylated protein under the same conditions as the original protein.[19]

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an Azide-PEG3-Alkyne Linker

This protocol outlines the "click chemistry" conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG3 linker.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Azide-PEG3-Alkyne linker

-

Copper(II) sulfate (CuSO4)

-

Reducing agent: Sodium ascorbate

-

Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer: PBS or other appropriate buffer

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.[10]

-

Prepare a 200 mM stock solution of THPTA ligand in water.[10]

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[10]

-

Dissolve the azide- and alkyne-functionalized molecules and the PEG3 linker in an appropriate solvent (e.g., DMSO or buffer).

-

-

Copper-Ligand Complex Formation:

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-labeled molecule with an excess of the azide-labeled molecule (e.g., 4-50 equivalents).[1]

-

Add the pre-mixed THPTA/CuSO4 complex (e.g., 25 equivalents).[1]

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents).[3]

-

Let the reaction proceed at room temperature for 30-60 minutes.[3]

-

-

Purification of the Conjugate:

-

Purify the conjugate using an appropriate method, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.[3]

-

-

Characterization:

-

Characterize the final product using techniques like mass spectrometry and HPLC to confirm successful conjugation.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the use of PEG3 linkers in bioconjugation.

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a PEG3 linker.

References

- 1. confluore.com.cn [confluore.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. broadpharm.com [broadpharm.com]

- 5. enovatia.com [enovatia.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. axispharm.com [axispharm.com]

- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. confluore.com [confluore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

An In-depth Technical Guide to Thiol-Maleimide Click Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Maleimide Click Chemistry: A Versatile Tool for Bioconjugation

Thiol-maleimide click chemistry stands as a cornerstone reaction in the field of bioconjugation, prized for its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions.[1] This reaction, a Michael addition, involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein or peptide) on the electron-deficient double bond of a maleimide ring, forming a stable covalent thioether bond.[2] Its reliability and specificity have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated therapeutics with enhanced pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and key considerations for successfully implementing thiol-maleimide chemistry in research and drug development.

Core Principles of the Thiol-Maleimide Reaction

The thiol-maleimide reaction is favored for its rapid kinetics and high chemoselectivity for thiols, particularly within a specific pH range.[5] Understanding the underlying mechanism and the factors that influence the reaction is critical for optimizing conjugation efficiency and ensuring the stability of the final product.

Reaction Mechanism

The reaction proceeds via a nucleophilic Michael addition. The reactive species is the thiolate anion (-S⁻), which is a more potent nucleophile than the protonated thiol (-SH). The thiolate attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide thioether linkage.[2]

Key Reaction Parameters

Several factors significantly influence the rate and outcome of the thiol-maleimide conjugation:

-

pH: The pH of the reaction buffer is the most critical parameter. The optimal pH range for chemoselectivity is between 6.5 and 7.5.[6] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate. Above pH 7.5, the maleimide group becomes susceptible to competitive reactions with primary amines (e.g., lysine residues) and hydrolysis of the maleimide ring itself, which renders it unreactive.[6]

-

Thiol pKa: The pKa of the thiol group influences the concentration of the reactive thiolate at a given pH. Thiols with lower pKa values will have a higher concentration of the thiolate form at a neutral pH, leading to faster reaction rates.[7]

-

Temperature: The reaction is temperature-dependent, with faster kinetics at room temperature (20-25°C) compared to 4°C. However, for sensitive biomolecules, performing the reaction at 4°C for a longer duration can minimize degradation.[6]

-

Reactant Concentration and Molar Ratio: A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion. A 10- to 20-fold molar excess of maleimide over the thiol is a common starting point for protein labeling.[6][8]

Quantitative Data in Thiol-Maleimide Chemistry

For reproducible and optimized bioconjugation, a quantitative understanding of reaction kinetics and conjugate stability is essential. The following tables summarize key quantitative data gathered from various studies.

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics [6]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 2: Influence of Thiol pKa on Retro-Michael Reaction (Thiol Exchange) of N-ethylmaleimide (NEM) Conjugates [7]

| Thiol Compound | Thiol pKa | Half-life of Conversion (in 10 mM GSH, pH 7.4, 37°C) | Extent of Conversion after 70h |

| 4-mercaptophenylacetic acid (MPA) | 6.6 | ~20-80 hours | ~85% |

| N-acetylcysteine (NAc) | 9.5 | Slower kinetics | ~20-90% |

| 3-mercaptopropionic acid (MP) | 10.3 | No measurable conversion | No measurable conversion |

Table 3: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates [9][10]

| Maleimide Type | N-Substituent | Key Stability Characteristics |

| N-Alkyl | e.g., N-ethylmaleimide | Slower hydrolysis of the thiosuccinimide ring. |

| N-Aryl | e.g., N-phenylmaleimide | Significantly faster hydrolysis of the thiosuccinimide ring to the more stable ring-opened form, which is resistant to retro-Michael reaction. N-aryl maleimides also react faster with thiols. |

Table 4: Conjugation Efficiency for Different Biomolecules [11][12]

| Biomolecule | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency |

| cRGDfK peptide | 2:1 | 30 min | 84 ± 4% |

| 11A4 nanobody | 5:1 | 2 hours | 58 ± 12% |

Experimental Protocols

Detailed and reproducible protocols are crucial for successful thiol-maleimide conjugation. Below are methodologies for key experiments.

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein[6][8]

This protocol provides a general framework for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug-linker) to a protein containing accessible cysteine residues.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-functionalized reagent

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

-

Purification column (e.g., gel filtration or dialysis equipment)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Disulfide Bond Reduction: If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). Perform the addition dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C. Protect from light if using a fluorescent maleimide.

-

Purification: Remove the unreacted maleimide reagent and byproducts by gel filtration, dialysis, or another suitable chromatographic technique.

Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent[6]

This protocol allows for the determination of the number of free thiols before and after conjugation to calculate the efficiency of the reaction.

Materials:

-

Protein samples (before and after conjugation)

-

Ellman's Reagent (DTNB) solution

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

-

Cysteine or N-acetylcysteine for standard curve

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.

-

Sample Preparation: Dilute the protein samples (pre- and post-conjugation) in the reaction buffer.

-

Reaction: To a set volume of each standard and sample, add the Ellman's Reagent solution. Include a blank containing only the reaction buffer and Ellman's Reagent.

-

Incubation: Incubate the reactions at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the standards and samples at 412 nm.

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the protein samples. The conjugation efficiency can be calculated from the decrease in free thiols after the reaction.

Protocol 3: Assessment of Conjugate Stability by RP-HPLC

This protocol provides a method for monitoring the stability of the thiol-maleimide linkage over time, particularly its susceptibility to the retro-Michael reaction.

Materials:

-

Purified maleimide-thiol conjugate

-

Incubation buffers (e.g., PBS at different pH values)

-

Glutathione (GSH) solution (optional, to simulate in vivo conditions)

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Incubation: Incubate aliquots of the purified conjugate in the desired buffer(s) at 37°C. For assessing susceptibility to thiol exchange, include a condition with a physiological concentration of GSH (e.g., 1-5 mM).

-

Time Points: At various time points (e.g., 0, 2, 6, 24, 48 hours), remove an aliquot and quench the reaction (e.g., by acidification with TFA).

-

HPLC Analysis: Analyze the samples by RP-HPLC using a gradient of Mobile Phase B to separate the intact conjugate, hydrolyzed products, and any deconjugated species.

-

Data Analysis: Integrate the peak areas for each species at each time point. Calculate the percentage of the remaining intact conjugate to determine its stability and half-life under the tested conditions.

Mandatory Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and mechanisms in thiol-maleimide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. FGFR1 Antibody | Affinity Biosciences [affbiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. FGFR based Bispecific ADC Development Service - Creative Biolabs [creative-biolabs.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]

- 8. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dovepress.com [dovepress.com]

In-Depth Technical Guide to the Aqueous Solubility of Azido-PEG3-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Azido-PEG3-Maleimide in aqueous buffers. Designed for researchers in bioconjugation, drug delivery, and diagnostics, this document details the factors influencing solubility, presents available data, and offers a detailed protocol for determining solubility in specific buffer systems.

Introduction to this compound

This compound is a heterobifunctional crosslinker integral to the field of bioconjugation. Its structure comprises three key components: an azide group for "click chemistry" reactions, a maleimide group for covalent bonding with thiol-containing molecules (such as cysteine residues in proteins), and a three-unit polyethylene glycol (PEG) spacer. This PEG spacer is not only pivotal for increasing the distance between conjugated molecules but also for significantly influencing the reagent's solubility in aqueous environments.[1][2][3] The ability to dissolve and react this linker in physiological buffers is critical for its application in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and developing targeted therapeutics.

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous buffers is not a static value but is influenced by several key factors:

-

The Polyethylene Glycol (PEG) Spacer: The ethylene oxide repeats in the PEG chain form hydrogen bonds with water molecules, making it highly soluble in aqueous solutions.[2] The PEG3 spacer in this compound imparts a hydrophilic character to the molecule, which generally enhances its solubility in aqueous media.[1]

-

pH of the Aqueous Buffer: The pH of the buffer plays a critical role, primarily due to the stability of the maleimide group. The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH (above 7.5), which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[4][5][6] This hydrolysis can alter the solubility characteristics of the compound. For optimal stability and reactivity of the maleimide group, a pH range of 6.5 to 7.5 is recommended.[7][8]

-

Buffer Composition: The components of the buffer can influence solubility. It is crucial to use buffers that do not contain free thiols (e.g., dithiothreitol - DTT) or azides, as these will react with the maleimide and azide groups of the linker, respectively.[7][9] Phosphate-buffered saline (PBS) is a commonly used buffer for reactions involving maleimide chemistry.[7][8]

Solubility Data

Direct quantitative solubility data for this compound in specific aqueous buffers is not widely published in peer-reviewed literature. However, product datasheets from various suppliers provide qualitative and solvent-based solubility information. This information is summarized in the table below.

| Solvent/Buffer System | Solubility | Remarks |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble[7][10][11] | Commonly used to prepare concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble[7][11][12] | Another common organic solvent for stock solution preparation. |

| Dichloromethane (DCM) | Soluble[7][11][12] | |

| Aqueous Buffers | ||

| Water / Aqueous Media | Enhanced by PEG spacer[1] | The hydrophilic PEG chain improves solubility in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Sufficient for conjugation reactions | While a precise mg/mL is not specified, it is widely used as a reaction buffer for maleimide chemistry, indicating adequate solubility at typical working concentrations.[7][8] |

Experimental Protocol for Determining Aqueous Solubility

The following is a detailed protocol for researchers to determine the solubility of this compound in a specific aqueous buffer of their choice.

4.1. Materials

-

This compound

-

Aqueous buffer of interest (e.g., 1x PBS, pH 7.2)

-

Vortex mixer

-

Benchtop centrifuge

-

Spectrophotometer (UV-Vis)

-

Calibrated analytical balance

-

Microcentrifuge tubes (1.5 mL)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh out an excess amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

-

Add a defined volume of the aqueous buffer (e.g., 1 mL) to the tube.

-

Vortex the mixture vigorously for 2 minutes to facilitate dissolution.

-

Place the tube on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the incubation period, centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same aqueous buffer.

-

Measure the absorbance of the dilutions at the wavelength of maximum absorbance for the maleimide group (around 300 nm).

-

Create a standard curve using known concentrations of this compound in the same buffer.

-

Determine the concentration of the saturated solution from the standard curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the saturated supernatant, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Conclusion

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Buy this compound | 1858264-36-4 | >95% [smolecule.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

The Chemistry of Connection: An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the heart of this field lies a set of reactions that proceed with high selectivity and efficiency without interfering with endogenous biochemical processes. Among the most versatile and widely adopted tools in the bioorthogonal toolkit is the azide linker. Its small size, metabolic stability, and unique reactivity make it an ideal chemical reporter for a vast array of applications, from cellular imaging to drug development.[1][2]

This technical guide provides a comprehensive overview of the core principles and practical applications of bioorthogonal chemistry centered on the azide linker. We will delve into the mechanisms of the key azide-based bioorthogonal reactions, present quantitative data to compare their performance, and provide detailed experimental protocols for their implementation.

Core Bioorthogonal Reactions Involving Azides

The utility of the azide group in bioorthogonal chemistry stems from its ability to participate in a select few highly specific and efficient reactions. The three cornerstone reactions are the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Staudinger Ligation

One of the earliest examples of a bioorthogonal reaction, the Staudinger ligation, involves the reaction of an azide with a triarylphosphine bearing an ortho-ester group.[1][3] The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the two molecules.[][5] A key advantage of the Staudinger ligation is that it is metal-free, a desirable characteristic for in vivo applications.[3] However, it is also the slowest of the three major azide-based bioorthogonal reactions.[1][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prominent example of "click chemistry," is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[7][] This reaction is incredibly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[9] The reaction is robust and can be performed in aqueous buffers over a wide pH range.[7] The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[1][10] However, the development of copper-chelating ligands has helped to mitigate this issue to some extent.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2][12] This reaction utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy for the cycloaddition with an azide, obviating the need for a metal catalyst.[][14] SPAAC has become a widely used tool for in vivo labeling and imaging due to its bioorthogonality and metal-free nature.[14][15] The reaction rates of SPAAC are generally faster than the Staudinger ligation but can be slower than CuAAC.[11]

Quantitative Comparison of Reaction Kinetics

The choice of bioorthogonal reaction often depends on the specific application, with the reaction kinetics being a critical factor. The second-order rate constant (k₂) is a key metric for comparing the speeds of these reactions.

| Reaction | Reactants | Rate Constant (k₂), M⁻¹s⁻¹ | Reference(s) |

| Staudinger Ligation | Azide and Phosphine | ~0.002 - 0.0077 | [1][16] |

| CuAAC | Azide and Terminal Alkyne | ~10 - 200 | [11] |

| SPAAC | Azide and Cyclooctyne (e.g., DIFO) | ~0.08 | [17] |

| SPAAC | Azide and Cyclooctyne (e.g., BCN) | ~1.3 x 10⁻³ | [18] |

| SPAAC | Azide and Cyclooctyne (e.g., DBCO) | Varies, generally faster than BCN | [19] |

Key Applications and Experimental Workflows

The versatility of azide linkers has led to their use in a wide range of applications in chemical biology and drug development.

Metabolic Labeling of Glycans

One of the most powerful applications of azide-based bioorthogonal chemistry is in the metabolic labeling of glycans.[20][21] Cells are fed with an unnatural sugar analog containing an azide group.[22] This azido-sugar is then incorporated into the cellular glycan biosynthetic pathways, resulting in the display of azide groups on the surface of glycoproteins.[23][24] These azide-labeled glycans can then be visualized by fluorescence microscopy or enriched for proteomic analysis by reacting them with a probe molecule containing a complementary bioorthogonal handle (e.g., a phosphine for Staudinger ligation or a cyclooctyne for SPAAC).[20][22]

Metabolic labeling and bioorthogonal tagging of glycoproteins.

Antibody-Drug Conjugates (ADCs)

In the field of drug development, azide-alkyne cycloaddition reactions are instrumental in the synthesis of antibody-drug conjugates (ADCs).[25][26] An antibody can be functionalized with either an azide or an alkyne, and a potent cytotoxic drug is modified with the complementary reactive group. The CuAAC or SPAAC reaction is then used to covalently link the drug to the antibody, creating a targeted therapeutic agent.[25][26]

Synthesis of an Antibody-Drug Conjugate via Click Chemistry.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for labeling a biomolecule containing an azide with an alkyne-functionalized probe.

Materials:

-

Azide-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Alkyne-functionalized probe (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-functionalized probe in the reaction buffer. The final concentration of the limiting reactant is typically in the micromolar range.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[27][28] Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the biomolecule and probe.

-

Add the Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.[27][29] The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.[25]

-

Purification: Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.[27]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of metabolically-labeled cells with a cyclooctyne-conjugated fluorescent probe.

Materials:

-

Mammalian cells cultured on coverslips or in a multi-well plate

-

Culture medium containing an azido-sugar (e.g., 25-100 µM Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) solution in PBS (e.g., 5-20 µM)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling: Culture the cells in the medium containing the azido-sugar for 1-3 days to allow for metabolic incorporation.[30]

-

Washing: Wash the cells three times with PBS to remove unincorporated azido-sugar.

-

(Optional) Fixation and Permeabilization: For fixed-cell imaging, fix the cells with the fixative for 15 minutes at room temperature. For intracellular labeling, permeabilize the cells with the permeabilization buffer for 10 minutes. Wash three times with PBS after each step.

-

Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding of the probe.[30]

-

SPAAC Reaction: Remove the blocking buffer and add the cyclooctyne-fluorophore solution to the cells. Incubate for 1-2 hours at room temperature, protected from light.[30]

-

Washing: Wash the cells three times with PBS to remove the excess probe.

-

Counterstaining: Incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

-

Washing: Wash the cells two times with PBS.

-

Imaging: Mount the coverslips on microscope slides with mounting medium and visualize the cells using a fluorescence microscope with the appropriate filter sets.[30]

Conclusion

Bioorthogonal chemistry with azide linkers provides a powerful and versatile platform for the study and manipulation of biological systems. The choice between the Staudinger ligation, CuAAC, and SPAAC depends on the specific requirements of the experiment, with considerations for reaction kinetics, biocompatibility, and the nature of the biomolecule of interest. The continued development of new azide- and alkyne-containing probes and reagents will undoubtedly expand the applications of this remarkable chemical toolkit in basic research and drug discovery.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry [organic-chemistry.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. axispharm.com [axispharm.com]

- 26. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. static.igem.wiki [static.igem.wiki]

- 29. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

Physical and chemical properties of Azido-PEG3-Maleimide.

A Comprehensive Technical Guide to Azido-PEG3-Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of this compound, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It details experimental protocols for its use and visualizes the reaction workflows.

Core Properties of this compound

This compound is a versatile heterobifunctional crosslinker containing an azide moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a thiol-reactive maleimide group. This unique structure allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).

Physical and Chemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₂₃N₅O₆ | [1][2][3] |

| Molecular Weight | 369.37 g/mol | [1][2][3] |

| CAS Number | 1858264-36-4 | [1] |

| Appearance | Colorless to slightly yellow oil | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term: -20°C. Desiccate. | [1][3] |

| Purity | Typically >95% | [4][5] |

Structural and Functional Characteristics

This compound's utility stems from its three key components:

-

Maleimide Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[1][6] At neutral pH, the maleimide group is approximately 1,000 times more reactive towards sulfhydryls than primary amines.[1][6]

-

Azide Group: The azide moiety is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific conjugation of the azide-modified molecule to a molecule containing an alkyne group.[7]

-

PEG3 Spacer: The triethylene glycol spacer is a flexible, hydrophilic linker that increases the overall water solubility of the molecule and its conjugates. It also reduces steric hindrance between the conjugated molecules.[5][7]

Due to the reactivity of the maleimide group, this compound has limited stability at room temperature and is often supplied as a two-component kit for in-situ preparation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound in bioconjugation.

In-Situ Preparation of this compound Stock Solution

This protocol is for the preparation of a fresh stock solution of this compound from a two-component kit.

Materials:

-

Azido-PEG3-amine

-

Maleimide-NHS ester

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Dry nitrogen or argon gas

-

Reaction vial

-

Stirring/shaking apparatus

Procedure:

-

In a reaction vial, dissolve the Azido-PEG3-amine in the appropriate volume of anhydrous organic solvent (e.g., for a 100 mg kit, use 2.5 mL of solvent to achieve a final concentration of approximately 120 mM).[1][6] Shake for approximately 30 seconds to ensure complete dissolution.[1]

-

Under a dry inert atmosphere (e.g., nitrogen or argon), slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.[1][6]

-

Stir or shake the reaction mixture for 30 minutes at room temperature.[1][6]

-

The freshly prepared this compound stock solution is now ready for immediate use. For short-term storage (hours), it should be kept at -20°C or lower.[1][6]

Protocol for Labeling Proteins with this compound

This protocol details the conjugation of the freshly prepared this compound to a protein containing free thiol groups.

Materials:

-

Protein sample with free cysteine residues

-

Freshly prepared this compound stock solution

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.0, degassed.[6]

-

EDTA stock solution (e.g., 0.5 M)

-

(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) stock solution

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: If necessary, exchange the protein sample into the reaction buffer at a concentration of 1-5 mg/mL using a spin desalting column.[1][6] Add EDTA to the reaction buffer to a final concentration of 5-10 mM to prevent the re-oxidation of disulfide bonds.[1][6]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP stock solution to the protein solution to a final concentration of 20 mM.[1][6] Incubate for 30 minutes at room temperature.[1][6] Remove the excess TCEP by buffer exchange using a spin desalting column.[1]

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the freshly prepared this compound stock solution to the protein solution.[6][8]

-

Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.[1][6] The reaction should be protected from light.[8]

-

Purification: Remove the excess, unreacted this compound by using a spin desalting column or by dialysis.[1][6]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-labeled protein (from section 2.2)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (CuSO₄) stock solution

-

Sodium ascorbate stock solution (freshly prepared)

-

(Optional but recommended) Copper-chelating ligand (e.g., THPTA or TBTA) stock solution

-

Reaction buffer (e.g., PBS)

-

Purification equipment (e.g., spin desalting columns, HPLC)

Procedure:

-

Reaction Setup: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule in the desired molar ratio (typically a 2 to 10-fold molar excess of the alkyne molecule is used).

-

If using a copper-chelating ligand, add it to the reaction mixture.

-

Add the CuSO₄ stock solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

-

Purification: Purify the final conjugate to remove the copper catalyst, excess alkyne-containing molecule, and other reaction components using a suitable method such as gel filtration or HPLC.[2]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

References

- 1. broadpharm.com [broadpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Azido-PEG-Maleimide | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Buy this compound | 1858264-36-4 | >95% [smolecule.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to Azide and Maleimide Groups in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functionalities of azide and maleimide groups in crosslinking applications. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemistry, experimental considerations, and practical applications of these powerful bioconjugation tools.

Core Principles of Azide and Maleimide Chemistries

Crosslinking reagents containing azide and maleimide functionalities are pivotal in modern bioconjugation, enabling the covalent linkage of biomolecules with high specificity and efficiency. These two groups operate on distinct chemical principles, offering orthogonal reactivity that is highly advantageous for creating complex biomolecular constructs.

Maleimide Chemistry: Thiol-Specific Conjugation

The maleimide group is an electrophilic compound that exhibits high selectivity for thiol (sulfhydryl) groups, which are predominantly found in the side chains of cysteine residues in proteins.[1] The reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[2]

Key Features of Thiol-Maleimide Reaction:

-

High Selectivity: At a pH range of 6.5-7.5, the reaction is highly specific for thiols, with minimal cross-reactivity with other nucleophilic groups like amines.[2] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH.[2]

-

Efficiency: The reaction is generally rapid and proceeds with high yields under mild, physiological conditions.[2]

-

Stability Considerations: While the resulting thiosuccinimide linkage is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[1][3] Hydrolysis of the thiosuccinimide ring can form a stable, ring-opened product that is resistant to this reversal.[1]

Azide Chemistry: Bioorthogonal "Click" Chemistry

The azide group is a key component in one of the most prominent "click chemistry" reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the 1,3-dipolar cycloaddition between an azide and a strained alkyne (e.g., a cyclooctyne like DBCO or BCN) to form a stable triazole linkage.[4]

Key Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Bioorthogonality: Azides and strained alkynes are abiotic functional groups that do not typically participate in or interfere with biological processes, making this reaction ideal for use in complex biological systems.

-

High Efficiency and Kinetics: SPAAC reactions are known for their high efficiency and rapid kinetics, driven by the release of ring strain in the cyclooctyne.[4]

-

Stability: The resulting triazole ring is exceptionally stable and considered an irreversible linkage under physiological conditions.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the thiol-maleimide reaction and SPAAC, providing a basis for comparison and experimental design.

Table 1: Reaction Kinetics

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| Thiol-Maleimide | Cysteine-containing protein and Maleimide | > 5,000 | Can be very fast, but is highly dependent on pH, temperature, and the specific reactants.[6] |

| SPAAC | Benzyl Azide and Bicyclo[6.1.0]nonyne (BCN) | 0.29 | In CD₃CN/D₂O (1:2).[4] |

| SPAAC | Benzyl Azide and Dibenzocyclooctyne (DBCO) | 0.88 | In CD₃CN/D₂O (1:2).[4] |

| SPAAC | Azide and various cyclooctynes | 2.4 x 10⁻³ to 34 | Reported values vary widely depending on the specific cyclooctyne derivative and reaction conditions.[4] |

Table 2: Stability of the Resulting Linkage

| Linkage Type | Formation Reaction | Half-life (t₁/₂) | Conditions |

| Thiosuccinimide | Thiol-Maleimide | 3.1 h to 258 h | In the presence of glutathione; highly dependent on the substituents of the maleimide and the pKa of the thiol.[7] |

| Thiosuccinimide | Thiol-Maleimide | ~5.5 days | In some antibody-drug conjugate contexts.[8] |

| Ring-opened Thiosuccinimide | Hydrolysis of Thiosuccinimide | > 2 years | Stabilized form, resistant to retro-Michael reaction.[9] |

| Triazole | SPAAC | Highly Stable | Considered irreversible under physiological conditions due to the stability of the triazole ring.[5] |

Table 3: Reaction Yields

| Reaction Type | Reactants | Yield | Notes |

| Thiol-Maleimide | Ru(II) bisterpyridine maleimide and yeast cytochrome c | 27% (isolated protein) | Yields can be highly variable depending on the protein and reaction conditions.[6] |

| Thiol-Maleimide | Nanoparticles and cRGDfK peptide | 84 ± 4% | Optimal at a 2:1 maleimide to thiol molar ratio.[10] |

| Thiol-Maleimide | N-aryl maleimides and N-acetyl-L-cysteine | 80-96% | Yield of the hydrolyzed, stable product.[11] |

| SPAAC | General | Generally high and quantitative | Often leads to well-defined products with controlled stoichiometry.[12] |

Experimental Protocols

This section provides detailed methodologies for utilizing azide and maleimide groups for crosslinking two distinct protein populations using a heterobifunctional crosslinker.

Materials and Reagents

-

Protein A: Must contain an accessible thiol group (cysteine). If none are present, one can be introduced via mutagenesis, or existing disulfide bonds can be reduced.

-

Protein B: Must be modified to contain an alkyne group for SPAAC. This can be achieved through metabolic labeling with an alkyne-containing amino acid or by reacting primary amines with an NHS-alkyne linker.

-

Heterobifunctional Crosslinker: e.g., DBCO-PEG-Maleimide.

-

Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.5; Tris or HEPES buffers are also suitable. Buffers should be degassed to prevent thiol oxidation.[10]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[10]

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.[13]

-

Purification System: Size-exclusion chromatography (SEC) or affinity chromatography.

Step-by-Step Crosslinking Protocol

This protocol outlines a two-step sequential crosslinking process. The order of reactions is crucial as the thiol-maleimide reaction is generally faster.[4]

Step 1: Maleimide-Thiol Conjugation of Protein A

-

Protein A Preparation: Dissolve Protein A in degassed PBS buffer at a concentration of 1-10 mg/mL.[10]

-

(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the Protein A solution. Incubate for 30 minutes at room temperature.[13] It is critical to remove excess TCEP before adding the maleimide linker, which can be done using a desalting column.

-

Linker Preparation: Prepare a 10 mM stock solution of the DBCO-PEG-Maleimide linker in anhydrous DMSO or DMF.[13]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the Protein A solution.[13] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

-

Purification: Remove the excess, unreacted linker from the now DBCO-functionalized Protein A using size-exclusion chromatography.

Step 2: Azide-Alkyne (SPAAC) Crosslinking with Protein B

-

Protein B Preparation: Prepare alkyne-modified Protein B in a compatible buffer.

-

Crosslinking Reaction: Mix the purified DBCO-functionalized Protein A with the alkyne-modified Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of one protein).

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, where a higher molecular weight band corresponding to the Protein A-Protein B conjugate will appear.

-

Final Purification: Purify the crosslinked conjugate from the unreacted individual proteins using an appropriate chromatography method (e.g., SEC or affinity chromatography if one of the proteins has a tag).

Visualization of Mechanisms and Workflows

Chemical Reaction Mechanisms

Caption: Overview of the thiol-maleimide and SPAAC reaction mechanisms.

Experimental Workflow for Heterobifunctional Crosslinking

Caption: Sequential workflow for crosslinking two proteins.

Application in Studying Signaling Pathways

Azide-maleimide crosslinking can be a powerful tool to investigate protein-protein interactions within signaling cascades. For example, in the MAPK signaling pathway, it could be used to trap transient interactions between a kinase and its substrate.[14]

Caption: Trapping a kinase-substrate interaction in the MAPK pathway.

Conclusion

The orthogonal reactivity of azide and maleimide groups provides a versatile and powerful platform for advanced bioconjugation and crosslinking applications. Maleimide chemistry offers a rapid and selective method for targeting cysteine residues, while azide-based SPAAC "click" chemistry provides a bioorthogonal and highly stable linkage. The strategic use of heterobifunctional linkers containing both moieties allows for the precise and sequential construction of complex biomolecular architectures, such as antibody-drug conjugates and stabilized protein-protein complexes for interaction studies. A thorough understanding of the kinetics, stability, and optimal reaction conditions for each chemistry, as outlined in this guide, is essential for the successful design and execution of crosslinking experiments in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Azido-PEG3-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-Maleimide is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), protein engineering, and surface modification. Its utility stems from the orthogonal reactivity of its terminal azide and maleimide groups, enabling the precise conjugation of biomolecules. However, the inherent reactivity of the maleimide moiety necessitates careful consideration of its storage and handling to ensure experimental success and reproducibility. This technical guide provides an in-depth overview of the storage conditions and stability of this compound, supported by experimental considerations.

Recommended Storage Conditions

The stability of this compound is critically dependent on temperature and the absence of moisture. Due to its limited stability at ambient temperatures, it is often supplied as a two-component kit, consisting of an Azido-PEG3-amine and a Maleimide-NHS ester, which are reacted in situ to form the final product.

Table 1: Recommended Storage Conditions for this compound and its Precursors

| Compound/Mixture | Form | Storage Temperature | Duration | Key Considerations |

| This compound (pre-formed) | Solid/Powder | 0 - 4 °C | Short-term (days to weeks) | Dry, dark conditions are essential.[1] |

| -20 °C | Long-term (months to years) | Must be desiccated to prevent hydrolysis.[1][2][3] | ||

| This compound (in solvent) | Solution | -80 °C | Very short-term | Use immediately after preparation if possible.[4] |

| Two-Component Kit (unmixed) | Solid/Oil | -20 °C | At least 12 months | Store desiccated.[5] |

| Freshly Prepared Stock Solution | Solution | ≤ -20 °C | Short-term (hours) | Prone to degradation; immediate use is recommended.[5] |

Stability Profile

The stability of this compound is primarily dictated by the maleimide group, which is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.

Thermal Stability

This compound exhibits poor thermal stability, degrading within hours at room temperature.[2][3] This rapid degradation underscores the necessity of cold storage and preparing the reagent immediately before use.

pH Stability

The maleimide group's reactivity and stability are highly pH-dependent. The optimal pH range for the reaction of maleimides with thiols is 6.5-7.0.[1][5][6]

-

pH 6.5 - 7.0: In this range, the maleimide group shows high selectivity for thiol groups, forming stable thioether bonds.[1][5] The rate of hydrolysis is minimized.

-

pH > 7.0: Above pH 7.0, the maleimide ring becomes increasingly susceptible to hydrolysis, opening the ring and rendering it unreactive towards thiols. Additionally, reactivity towards primary amines increases at alkaline pH.[5][6]

-

pH < 6.5: The reaction rate with thiols decreases at acidic pH.

Chemical Compatibility

This compound is incompatible with several classes of chemical reagents:

-

Strong Acids and Alkalis: These can catalyze the hydrolysis of the maleimide group.[4]

-

Strong Oxidizing and Reducing Agents: These can compromise the integrity of the molecule.[4]

-

Thiols: Buffers containing thiol-containing components (e.g., dithiothreitol, DTT) should be avoided as they will react with the maleimide group.[5]

-

Azides: Buffers containing sodium azide should be avoided as this can interfere with downstream click chemistry reactions.[5]

Solubility

This compound is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[1][2][3] When preparing stock solutions, it is crucial to use dry, water-miscible organic solvents.[5]

Experimental Protocols

Given the stability constraints, a standardized workflow is essential for the successful use of this compound.

In Situ Preparation of this compound

This protocol is adapted for a typical two-component kit format.

Materials:

-

Azido-PEG3-amine (Vial 1)

-

Maleimide-NHS ester (Vial 2)

-

Dry, water-miscible organic solvent (e.g., DMSO or DMF)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Bring both vials to room temperature before opening to prevent moisture condensation.

-

Dissolve the Azido-PEG3-amine in the appropriate volume of dry organic solvent.

-

Under a dry, inert atmosphere, slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.

-

Stir or shake the reaction mixture for 30 minutes at room temperature.[1][5]

-

The freshly prepared this compound stock solution is now ready for immediate use in labeling reactions.

Monitoring Reaction Progress via Thin-Layer Chromatography (TLC)

The progress of the in situ preparation can be monitored by TLC to ensure the complete consumption of the starting materials.

Materials:

-